Methyl 2-cyano-3-(naphthalen-1-yl)acrylate
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Overview
Description
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (-CN) and a naphthalene ring, which contribute to its unique chemical properties. Cyanoacrylates are known for their rapid polymerization and strong adhesive properties, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3-(naphthalen-1-yl)acrylate typically involves the reaction of naphthalene derivatives with cyanoacetic acid derivatives. One common method is the Knoevenagel condensation reaction, where naphthalene-1-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired cyanoacrylate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano group under mild conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyanoacrylate derivatives.
Scientific Research Applications
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(naphthalen-1-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbon atom adjacent to it. This stabilization facilitates the nucleophilic attack by water molecules, leading to the formation of a polymer network. The naphthalene ring contributes to the compound’s stability and enhances its adhesive properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-1-yl)acrylate: Lacks the cyano group, resulting in different reactivity and properties.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Contains a benzamide group, leading to different applications and properties.
Uniqueness
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is unique due to the presence of both the cyano group and the naphthalene ring. This combination imparts distinctive chemical reactivity and adhesive properties, making it valuable in various applications .
Biological Activity
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its acrylate structure with a cyano group and a naphthalene moiety. This configuration contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, which has been shown to yield high purity and efficiency .
The biological activity of this compound primarily involves its interaction with metabolic pathways in cancer cells. Notably, it has been identified as an inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in lactate and pyruvate transport within cells. Inhibition of MCT1 leads to glucose deprivation in cancer cells, thereby inducing apoptosis and enhancing the efficacy of conventional chemotherapeutic agents .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound was tested against A-549 (lung carcinoma) and MCF-7 (breast carcinoma) cell lines using the MTT assay, revealing a dose-dependent decrease in cell viability. The half-maximal growth inhibition (GI50) values were determined to be approximately 25 μM for A-549 cells, indicating potent activity .
Table 1: Antiproliferative Activity of this compound
Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|
A-549 | 25 | MCT1 inhibition leading to apoptosis |
MCF-7 | 30 | Glucose deprivation |
Case Studies
Several case studies have highlighted the potential of this compound as a therapeutic agent:
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its role as an effective anticancer agent.
- Combination Therapy : When used in combination with traditional chemotherapeutics, this compound enhanced the overall effectiveness of treatment regimens by exploiting metabolic vulnerabilities in cancer cells.
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to alterations in cell cycle progression, specifically inducing G2/M phase arrest followed by apoptosis in treated cells .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9+ |
InChI Key |
SKXSARWCVFRQRV-UKTHLTGXSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.